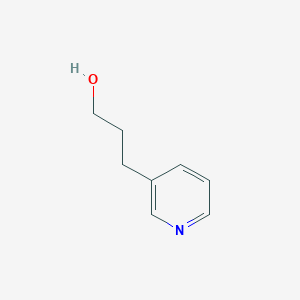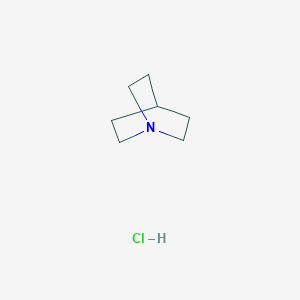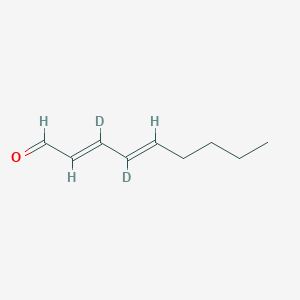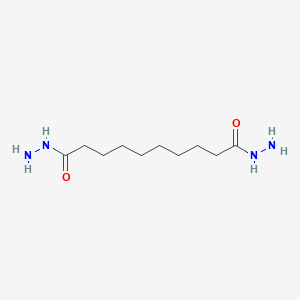
2-Thiopheneacetonitrile
Overview
Description
2-Thiopheneacetonitrile, also known as 2-Thienylacetonitrile, is a nitrile and a member of thiophenes . It is functionally related to acetonitrile . It is a clear, colorless to slightly brown liquid .
Synthesis Analysis
2-Thiopheneacetonitrile has been used as a reagent during the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres . A preparation method of 2-Thiopheneacetonitrile involves a reaction between thiophene and paraformaldehyde and concentrated hydrochloric acid at a low temperature to obtain 2-chloromethylthiophene . Then, with water and acetone as a mixed solvent, a reaction to the 2-chloromethylthiophene with sodium cyanide under a heating condition is carried out to obtain the target product 2-Thiopheneacetonitrile .Molecular Structure Analysis
The molecular formula of 2-Thiopheneacetonitrile is C6H5NS . The molecular weight is 123.18 g/mol . The IUPAC name is 2-thiophen-2-ylacetonitrile . The InChI is 1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 .Physical And Chemical Properties Analysis
2-Thiopheneacetonitrile is a liquid . Its refractive index is 1.542 (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) . The density is 1.157 g/mL at 25 °C (lit.) .Scientific Research Applications
2-Thiopheneacetonitrile: A Comprehensive Analysis of Scientific Research Applications
Nanomaterial Synthesis: 2-Thiopheneacetonitrile has been utilized as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres. These nanospheres have potential applications in electronics, photonics, and as catalysts due to their unique physical and chemical properties .
Medicinal Chemistry: Thiophene derivatives, including 2-Thiopheneacetonitrile, are of significant interest in medicinal chemistry. They serve as key building blocks for developing compounds with various biological effects, such as neuroprotection and metal chelation activities .
Heterocyclic Compound Synthesis: As a thiophene derivative, 2-Thiopheneacetonitrile is important for synthesizing heterocyclic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their diverse biological activities .
Material Chemistry: The compound’s ability to form complex structures makes it valuable in material chemistry, particularly in creating polymers and conductive materials that can be used in advanced technological applications.
Chemical Research: In chemical research, 2-Thiopheneacetonitrile can be used to study reaction mechanisms and develop new synthetic pathways for complex organic molecules.
Analytical Chemistry: Due to its distinct chemical structure, 2-Thiopheneacetonitrile can be used as a standard or reference compound in various analytical techniques such as mass spectrometry or chromatography.
Industrial Applications: Its chemical properties may also make it suitable for use in industrial processes that require specific reactivity patterns or as an intermediate in the production of more complex chemicals.
Patent Formulations: The compound has been mentioned in patent formulations, indicating its potential use in proprietary chemical processes or products .
MilliporeSigma - 2-Thiopheneacetonitrile Springer - Recent strategies in the synthesis of thiophene derivatives BMC Chemistry - Therapeutic importance of synthetic thiophene Open Medicinal Chemistry Journal - Medicinally Important Heterocyclic Compounds Google Patents - Preparation method of 2-thiopheneacetonitrile
Safety and Hazards
2-Thiopheneacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
It’s known that many nitrile-containing compounds can interact with a variety of enzymes and receptors in the body, which could potentially be the case for 2-thiopheneacetonitrile .
Mode of Action
As a nitrile, it may undergo bioactivation to form reactive intermediates that can bind to cellular macromolecules
Biochemical Pathways
The biochemical pathways affected by 2-Thiopheneacetonitrile are currently unknown. Nitriles, in general, can participate in a variety of biochemical reactions, including hydrolysis, reduction, and conjugation reactions . The specific pathways affected by 2-Thiopheneacetonitrile would depend on its specific targets and mode of action.
Pharmacokinetics
Nitriles are typically well absorbed and can be widely distributed throughout the body . They are primarily metabolized in the liver, often through cytochrome P450 enzymes, and excreted in the urine .
Result of Action
It has been used as a reagent in the synthesis of monodisperse au/au@polythiophene core/shell nanospheres . This suggests that it may have potential applications in nanotechnology or materials science.
Action Environment
The action, efficacy, and stability of 2-Thiopheneacetonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the body
properties
IUPAC Name |
2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066663 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneacetonitrile | |
CAS RN |
20893-30-5 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-Thiopheneacetonitrile?
A1: 2-Thiopheneacetonitrile (C₆H₅NS) possesses a thiophene ring directly linked to an acetonitrile group. This structure grants it unique electronic properties making it a valuable building block for synthesizing conjugated polymers. [, , , , ]
Q2: How is 2-Thiopheneacetonitrile synthesized?
A2: Several synthetic routes exist for 2-Thiopheneacetonitrile. One common approach involves the reaction of 2-chloromethyl thiophene with acetone cyanohydrin in the presence of triethylamine as a catalyst. [] Another method utilizes 2-(chloromethyl)thiophene and sodium cyanide in an acetone-catalyzed reaction. []
Q3: What are the primary applications of 2-Thiopheneacetonitrile in materials science?
A3: 2-Thiopheneacetonitrile serves as a crucial monomer for synthesizing conjugated polymers, often incorporated alongside other monomers to fine-tune the polymer's properties. [, , , ]
Q4: How does the incorporation of 2-Thiopheneacetonitrile influence the properties of conjugated polymers?
A4: 2-Thiopheneacetonitrile acts as an electron-deficient group within conjugated polymers. This characteristic can influence the polymer's band gap, influencing its optical and electronic properties. [, ] For example, its incorporation has been shown to contribute to red-shifted emissions in fluorene-based copolymers. []
Q5: What specific applications in organic electronics utilize 2-Thiopheneacetonitrile-based polymers?
A5: Research has explored the use of 2-Thiopheneacetonitrile-based polymers in organic solar cells and organic thin-film transistors (OTFTs). [] Their semiconducting properties, coupled with their ability to form thin films, make them attractive candidates for these applications.
Q6: What are the advantages of using 2-Thiopheneacetonitrile-based polymers in organic solar cells?
A6: 2-Thiopheneacetonitrile-based polymers offer advantages such as tunable energy levels, which allow for optimization of charge transfer processes within the solar cell. Additionally, these polymers can contribute to good miscibility with other materials like PC71BM, leading to improved film morphology and enhanced device performance. []
Q7: How do researchers investigate the electrochemical properties of 2-Thiopheneacetonitrile-based polymers?
A7: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are employed to understand the redox behavior, doping levels, and charge storage capacity of these polymers. [, ] These studies provide valuable insights into their potential for applications in electrochemical energy storage devices, such as supercapacitors.
Q8: How does the structure of 2-Thiopheneacetonitrile-based polymers impact their performance in electrochemical supercapacitors?
A8: The choice and arrangement of monomers within the polymer backbone significantly influence its electrochemical properties. For example, incorporating methyl and furan groups can impact the polymer's doping levels and cycling stability, influencing its suitability for supercapacitor applications. []
Q9: Are there any studies on the catalytic applications of 2-Thiopheneacetonitrile or its derivatives?
A9: Research has demonstrated the use of gold nanoparticles encapsulated in a polythiophene shell derived from 2-Thiopheneacetonitrile as catalysts for the hydrogenation of nitroarenes. [] The unique core-shell structure, where the shell is composed of tiny gold nanoparticles surrounded by the polymer, contributes to its catalytic activity.
Q10: How does 2-Thiopheneacetonitrile contribute to the synthesis of fluorescent dyes?
A10: 2-Thiopheneacetonitrile can function as an electron acceptor in the design of donor-π-acceptor (D-π-A) dyes. [] These dyes exhibit intriguing properties such as solvatochromism, aggregation-induced emission (AIE), and mechanofluorochromism (MFC), making them promising candidates for various optical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)


